molecular formula C26H28N4O4S B2709673 N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111959-51-3

N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2709673
CAS No.: 1111959-51-3
M. Wt: 492.59
InChI Key: YDYCYJXWIJZNPY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Biological Activity

N-(2,5-Dimethoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure suggests possible interactions with various biological targets, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The compound can be broken down into two main components:

  • N-(2,5-Dimethoxyphenyl) : A substituent that may enhance lipophilicity and cellular uptake.
  • 2-{5-Methyl-4-Oxo-7-Phenyl-3-Propyl-3H,4H,5H-Pyrrolo[3,2-d]Pyrimidin-2-Yl}sulfanyl : This moiety is likely responsible for the compound's biological activity due to its complex heterocyclic structure.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:

  • Anticancer : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise as inhibitors of cancer cell proliferation.
  • Antimicrobial : Some derivatives have demonstrated activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; potential as a chemotherapeutic agent
AntimicrobialEffective against specific bacterial strains; potential for antibiotic development
InsecticidalExhibits insecticidal properties against pests

Anticancer Activity

A study focusing on pyrrolo[3,2-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxic effects on various cancer cell lines. For instance:

  • Compound X (structural analog) showed an IC50 value of 10 µM against HeLa cells.

Antimicrobial Activity

In another investigation, a series of substituted pyrrolopyrimidines were evaluated for their antimicrobial properties. The results indicated:

  • Compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, suggesting strong potential as anti-tubercular agents .

The biological activities are likely attributed to the compound's ability to interact with specific enzymes or receptors:

  • Dihydrofolate Reductase (DHFR) : Compounds targeting DHFR can inhibit folate metabolism in cancer and bacterial cells .
  • Kinase Inhibition : Some derivatives may act as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival.

Toxicity and Safety Profile

Initial assessments of toxicity indicate that the compound exhibits low cytotoxicity towards human embryonic kidney cells (HEK-293), making it a candidate for further development in therapeutic applications .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-5-13-30-25(32)24-23(19(15-29(24)2)17-9-7-6-8-10-17)28-26(30)35-16-22(31)27-20-14-18(33-3)11-12-21(20)34-4/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCYJXWIJZNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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